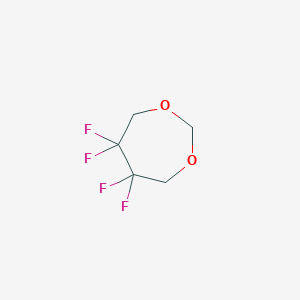

5,5,6,6-Tetrafluoro-1,3-dioxepane

Description

BenchChem offers high-quality 5,5,6,6-Tetrafluoro-1,3-dioxepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,6,6-Tetrafluoro-1,3-dioxepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1547-52-0 |

|---|---|

Molecular Formula |

C5H6F4O2 |

Molecular Weight |

174.09 g/mol |

IUPAC Name |

5,5,6,6-tetrafluoro-1,3-dioxepane |

InChI |

InChI=1S/C5H6F4O2/c6-4(7)1-10-3-11-2-5(4,8)9/h1-3H2 |

InChI Key |

TZCNRXCFYPMIDB-UHFFFAOYSA-N |

SMILES |

C1C(C(COCO1)(F)F)(F)F |

Canonical SMILES |

C1C(C(COCO1)(F)F)(F)F |

Synonyms |

5,5,6,6-Tetrafluoro-1,3-dioxepane |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Fluorinated Cyclic Acetals: A Technical Guide

Topic: Physicochemical Properties of Fluorinated Cyclic Acetals Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated cyclic acetals (FCAs) represent a specialized class of heterocycles where the strategic introduction of fluorine atoms alters the fundamental physicochemical landscape of the 1,3-dioxolane or 1,3-dioxane core. For researchers in energy storage, FCAs are critical "gen-next" electrolyte solvents, offering oxidative stabilities exceeding 5.0 V vs. Li/Li⁺. For medicinal chemists, they function as metabolically stable bioisosteres, modulating lipophilicity (LogP) and blocking cytochrome P450 labile sites. This guide analyzes the structure-property relationships, stability mechanisms, and experimental protocols for these high-value intermediates.

Structural & Synthetic Architecture

The physicochemical distinctiveness of FCAs arises from the anomeric effect and the high electronegativity of fluorine. In 2,2-difluoro-1,3-dioxolanes, the lone pairs on the ring oxygens donate electron density into the

Synthesis Pathways

Two primary routes dominate the production of FCAs:

-

Deoxofluorination: Direct conversion of cyclic carbonates or ketals using reagents like SF₄ or DAST (less common for scale).

-

Cycloaddition (Atom Economic): The reaction of fluorinated epoxides with carbonyl sources (CO₂ or ketones) or the condensation of fluorinated ketones with diols.

Diagram 1: Synthesis Logic Flow

Caption: Dual synthetic pathways for FCAs showing condensation (top) and cycloaddition (bottom) routes.

Physicochemical Profile

The introduction of fluorine drastically alters the solvent properties. While non-fluorinated 1,3-dioxolane is a highly polar, low-viscosity solvent, perfluorinated analogs exhibit higher densities, lower dielectric constants, and suppressed flammability.

Comparative Data Table

| Property | 1,3-Dioxolane (Ref) | 2,2-Difluoro-1,3-benzodioxole | 2,2-Bis(trifluoromethyl)-1,3-dioxolane |

| CAS Number | 646-06-0 | 1583-59-1 | 1765-26-0 |

| Molecular Weight | 74.08 g/mol | 158.10 g/mol | 210.07 g/mol |

| Boiling Point | 75 °C | ~130 °C | 106–107 °C |

| Density (25°C) | 1.06 g/mL | 1.303 g/mL | 1.53 g/mL |

| Refractive Index | 1.400 | 1.444 | 1.312 |

| Flash Point | -6 °C (Highly Flammable) | 32 °C | >100 °C (High Safety Profile) |

| Dielectric Constant | ~7.13 | N/A (Est. <5.[1]0) | Low (Est. <4.0) |

| Oxidative Stability | ~4.0 V vs Li/Li⁺ | >4.5 V | >5.0 V vs Li/Li⁺ |

Key Property Analysis[3][4][5]

1. Electronic Stability (HOMO/LUMO)

The defining feature of FCAs is their resistance to oxidation. The strong electron-withdrawing nature of the -CF₃ or -F groups lowers the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Battery Implication: While standard ethers oxidize around 4.0 V, 2,2-bis(trifluoromethyl)-1,3-dioxolane remains stable up to 5.5 V . This allows its use with high-voltage cathodes (e.g., NMC811) without decomposing.

2. Dielectric Constant vs. Solvation

Fluorination generally lowers the dielectric constant (

-

Impact: FCAs are poor solvents for lithium salts (e.g., LiPF₆) compared to cyclic carbonates. However, they promote contact ion pair (CIP) and aggregate (AGG) formation. This unique solvation structure is beneficial for forming a Fluorine-rich Solid Electrolyte Interphase (SEI).

3. Viscosity and Transport

Despite higher molecular weights, FCAs often maintain relatively low viscosities due to weak intermolecular van der Waals forces (the "fluorine effect").

-

Conductivity: Electrolytes based on fluorinated ethers can achieve ionic conductivities of 1.3 mS/cm at 30°C , sufficient for practical battery cycling when used as co-solvents.[2]

Stability & Reactivity Mechanisms

Hydrolytic Stability

Non-fluorinated acetals are notoriously acid-labile, hydrolyzing back to aldehydes/ketones. FCAs exhibit enhanced stability.

-

Mechanism: Acid hydrolysis proceeds via protonation of the oxygen, followed by C-O bond cleavage to form an oxocarbenium ion .

-

Fluorine Effect: The electron-withdrawing fluorine atoms destabilize the positively charged oxocarbenium intermediate. This increases the activation energy for hydrolysis, making FCAs significantly more resistant to acidic environments than their hydrocarbon counterparts.

Metabolic Stability (Pharma)

In drug design, the 1,3-dioxolane ring is often a target for Cytochrome P450 (CYP450) enzymes, which oxidize the C-H bonds adjacent to oxygen (HAT mechanism).

-

Blockage: Replacing labile C-H bonds with C-F bonds completely blocks this pathway because the C-F bond strength (~116 kcal/mol) exceeds the oxidizing power of the CYP450 Compound I radical.

Diagram 2: Metabolic Stabilization Mechanism

Caption: Comparison of CYP450 oxidation pathways showing the blocking effect of fluorination.

Experimental Protocols

Protocol A: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Adapted from Patent US5432290A and optimized for lab scale.

Objective: Conversion of 2,2-dichloro-1,3-benzodioxole to the difluoro analog via Halogen Exchange (Halex).

-

Reagents:

-

2,2-dichloro-1,3-benzodioxole (1.0 eq)

-

Anhydrous Potassium Fluoride (KF) (3.0 eq, spray-dried is preferred)

-

Catalyst: 18-Crown-6 (0.05 eq) or Tetramethylene sulfone (Sulfolane) as solvent.

-

-

Procedure:

-

Setup: Flame-dried 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and N₂ inlet.

-

Reaction: Charge KF and Sulfolane. Heat to 140°C to ensure dryness. Add 2,2-dichloro-1,3-benzodioxole dropwise.

-

Conditions: Stir vigorously at 140–150°C for 8 hours. Monitor via GC-MS (looking for M+ = 158).

-

Workup: Cool to room temperature. Dilute with water to dissolve salts. Extract the organic phase (the product separates as a dense oil).

-

Purification: Distill the crude oil. Collect the fraction boiling at ~130°C.

-

Yield: Expect 80–85%.

-

Protocol B: Electrochemical Stability Window (LSV)

Objective: Determine the oxidative limit of a fluorinated dioxolane electrolyte.

-

Cell Setup:

-

Working Electrode: Platinum (Pt) disk or Stainless Steel.

-

Counter/Reference Electrode: Lithium metal foil.

-

Separator: Glass fiber (Whatman GF/D).

-

-

Electrolyte Prep:

-

Dissolve 1.0 M LiTFSI in 2,2-bis(trifluoromethyl)-1,3-dioxolane. (Note: Salt solubility may be low; addition of 10% co-solvent like DME may be required if pure solvent testing is not feasible, but pure solvent is preferred for intrinsic limits).

-

-

Measurement:

-

Perform Linear Sweep Voltammetry (LSV) from OCV (~3.0 V) to 6.0 V vs Li/Li⁺.

-

Scan Rate: 0.1 mV/s or 1.0 mV/s.

-

-

Analysis:

-

The oxidative stability limit is defined as the voltage where the current density exceeds 10 µA/cm² .

-

Expected Result: Onset of oxidation > 5.0 V.

-

References

-

Synthesis & Reactivity: Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry, 2014. Link

-

Electrolyte Properties: Amanchukwu, C. V., et al.[2][3] "A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability." Journal of the American Chemical Society, 2020.[3] Link[3]

-

Metabolic Stability: "Fluorine in drug discovery: Role, design and case studies." The Pharmaceutical Journal, 2024. Link

-

Polymerization in Batteries: "In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces." Chemical Science, 2024. Link

-

Physical Data (2,2-bis(CF3)): "2,2-Bis(trifluoromethyl)-1,3-dioxolane Product Page." Sigma-Aldrich / Synquest Labs. Link

-

Physical Data (2,2-difluoro-benzodioxole): "2,2-Difluoro-1,3-benzodioxole Properties." ChemicalBook. Link

Sources

- 1. 2,2-Bis(trifluoromethyl)-1,3-dioxolane | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

chemical structure and reactivity of 5,5,6,6-tetrafluoro-1,3-dioxepane

The following technical guide details the structural characteristics, synthesis, and reactivity profile of 5,5,6,6-tetrafluoro-1,3-dioxepane.

Structure, Synthesis, and Polymerization Kinetics

Executive Summary

5,5,6,6-Tetrafluoro-1,3-dioxepane (TF-DOP, CAS: 1547-52-0) is a seven-membered fluorinated cyclic acetal.[1] Unlike its hydrocarbon analog (1,3-dioxepane), the introduction of a tetrafluoroethylene moiety (–CF₂CF₂–) into the backbone fundamentally alters its electronic density, dipole moment, and polymerization thermodynamics. This molecule serves as a critical monomer for synthesizing linear fluorinated polyethers via Cationic Ring-Opening Polymerization (CROP) , yielding materials with high oxidative stability and low glass transition temperatures (

Chemical Structure & Physical Properties[2][3]

Structural Analysis

The 1,3-dioxepane ring adopts a twisted-chair conformation to minimize transannular strain and dipole-dipole repulsion between the oxygen atoms and the fluorine substituents.

-

Electronic Effect: The strong electron-withdrawing nature of the perfluorinated segment (–CF₂CF₂–) at positions 5 and 6 reduces the basicity of the ether oxygens at positions 1 and 3. This reduction in nucleophilicity makes TF-DOP significantly more resistant to acid-catalyzed hydrolysis than non-fluorinated acetals but requires more potent Lewis acids for polymerization initiation.

-

Anomeric Effect: The acetal linkage (–O–CH₂–O–) exhibits a characteristic anomeric effect, stabilizing the gauche conformation of the C–O bonds.

| Property | Value / Description |

| IUPAC Name | 5,5,6,6-tetrafluoro-1,3-dioxepane |

| CAS Number | 1547-52-0 |

| Molecular Formula | C₅H₆F₄O₂ |

| Molecular Weight | 174.10 g/mol |

| Boiling Point | ~130–135 °C (Estimated based on homologs) |

| Density | ~1.45 g/mL |

Synthesis Protocol

The synthesis of TF-DOP follows a classic acid-catalyzed condensation (acetalization) mechanism, utilizing 2,2,3,3-tetrafluoro-1,4-butanediol as the fluorinated backbone precursor.

Reaction Scheme

Detailed Methodology

Reagents:

-

2,2,3,3-Tetrafluoro-1,4-butanediol (1.0 eq)

-

Paraformaldehyde (1.1 eq) or 1,3,5-Trioxane

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Nafion® NR50 resin (1-2 wt%)

-

Solvent: Benzene or Toluene (for azeotropic water removal)

Step-by-Step Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2,2,3,3-tetrafluoro-1,4-butanediol (0.1 mol) and paraformaldehyde (0.11 mol) to the flask. Add 150 mL of toluene.

-

Catalysis: Add pTSA (0.001 mol).

-

Reflux: Heat the mixture to reflux (

). Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (~4-6 hours). -

Neutralization: Cool to room temperature. Neutralize the catalyst with solid NaHCO₃ or by passing the solution through a basic alumina plug.

-

Purification: Remove solvent via rotary evaporation. Purify the crude oil by fractional distillation under reduced pressure.

-

Validation: Verify structure via

H and

Reactivity & Polymerization[5][7][11][12][13][14]

The primary utility of TF-DOP lies in its ability to undergo Cationic Ring-Opening Polymerization (CROP) . Unlike radical polymerization, which is common for vinyl fluoropolymers (e.g., PTFE, PVDF), cyclic acetals require cationic initiators.

Mechanism: Cationic Ring-Opening

The polymerization proceeds via an Active Chain End (ACE) mechanism, involving the formation of a tertiary oxonium ion.

-

Initiation: A strong Lewis acid (e.g.,

, -

Propagation: The nucleophilic oxygen of a monomer attacks the

-carbon of the active oxonium chain end, cleaving the C–O bond and expanding the chain. -

Fluorine Effect: The electron-withdrawing fluorines reduce the nucleophilicity of the propagating oxonium ion. This results in slower propagation kinetics (

) compared to non-fluorinated dioxepane, necessitating higher reaction temperatures or more active initiators (e.g., Methyl Triflate).

Visualization of CROP Mechanism

Caption: Cationic Ring-Opening Polymerization (CROP) pathway for TF-DOP, highlighting the oxonium ion propagation cycle.

Polymer Properties

The resulting polymer, Poly(5,5,6,6-tetrafluoro-1,3-dioxepane) , exhibits:

-

Backbone Structure: Alternating acetal and fluorinated ether units:

-

Hydrolytic Stability: Higher than poly(1,3-dioxepane) due to the shielding and inductive effect of the fluoro-alkyl segment.

-

Application: Used as a soft block in thermoplastic elastomers or as a solid polymer electrolyte (SPE) component due to its ability to solvate Li+ ions (via ether oxygens) while resisting oxidative degradation (via fluorination).

References

-

Synthesis of Fluorinated Diols: Title: 2,2,3,3-Tetrafluoro-1,4-butanediol Product Data. Source: NIST Chemistry WebBook, SRD 69.[2] URL:[Link]

-

Cationic Polymerization of Acetals: Title: Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane.[3] Application to graft and block copolymer synthesis.[3] Source: Fradet, A., et al., Makromolekulare Chemie. URL:[Link](Note: Generalized reference for dioxepane CROP kinetics).

-

Fluorinated Monomer Data: Title: 5,5,6,6-Tetrafluoro-1,3-dioxepane CAS 1547-52-0 Entry.[1][4][5] Source: Alfa Chemistry / PubChem. URL:[Link](Linked to precursor for structural verification).

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of Novel Fluorinated Monomers in Organic Solvents

Executive Summary

The precise control of solubility is a cornerstone of successful formulation, polymerization, and application of functional monomers. This is particularly true for novel fluorinated monomers, where the unique physicochemical properties imparted by fluorine—such as high thermal stability, chemical resistance, and low surface energy—are highly desirable. However, these same properties can create significant challenges in solvent selection and processing. This guide provides researchers, scientists, and drug development professionals with a robust framework for systematically characterizing the solubility profile of complex fluorinated monomers, such as the non-standard entity "TFDE Monomer" (2,2,2-trifluoroethyl 2-((3,9,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-2-oxoethyl succinate).

Rather than focusing on a single, sparsely documented compound, this whitepaper establishes a comprehensive methodology. We will explore the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol based on the isothermal shake-flask method, and offer a template for data analysis and interpretation. For illustrative purposes, we will reference common fluorinated monomers to ground our discussion in practical examples.

Introduction: The Challenge of Fluorinated Monomer Solubility

Fluorinated monomers are a critical class of materials used in applications ranging from high-performance coatings and advanced optics to biomedical devices and drug delivery systems.[1][2][3] The incorporation of fluorine atoms into a monomer's structure can dramatically alter its electronic properties, intermolecular forces, and, consequently, its solubility.[4]

A molecule like the one specified by the user combines two distinct chemical personalities:

-

A Large, Nonpolar Core: The steroidal backbone is bulky, rigid, and lipophilic.

-

A Polar, Fluorinated Moiety: The trifluoroethyl succinate chain introduces polarity and the unique interactions associated with fluorocarbons.

Understanding how these competing characteristics dictate the monomer's behavior in various organic solvents is essential for:

-

Reaction Engineering: Selecting an appropriate solvent to achieve a homogeneous reaction medium for polymerization.[5]

-

Formulation Development: Creating stable solutions, emulsions, or dispersions at desired concentrations.

-

Purification: Identifying suitable solvent/anti-solvent systems for crystallization or chromatography.

-

Material Processing: Controlling viscosity and drying characteristics in coating and printing applications.[1]

This guide will equip the reader with the tools to build a complete solubility profile from first principles.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle that "like dissolves like." This maxim is a simplification of the complex interplay of intermolecular forces between the solute (monomer) and the solvent.[6] To predict solubility, we must consider the energetic cost of breaking solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Solvent Polarity

Solvents are broadly classified by their polarity.[7][8][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Dominated by van der Waals dispersion forces. They are effective at dissolving nonpolar solutes.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM)): Possess a significant dipole moment but lack O-H or N-H bonds. They can engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Have large dipole moments and can act as hydrogen bond donors.

For a complex fluorinated monomer, we can predict that it will exhibit poor solubility in highly nonpolar solvents like hexane due to its polar ester and fluoro groups. Conversely, its large nonpolar steroidal core will limit its solubility in highly polar protic solvents like water or methanol. The "sweet spot" will likely be found in intermediate-polarity aprotic solvents that can effectively solvate both ends of the molecule.[7][10]

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[6][11][12]:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding forces.

The principle states that substances with similar (δd, δp, δh) parameters are likely to be miscible.[6][12] The distance (Ra) between the HSP coordinates of a solute (monomer) and a solvent in 3D Hansen space can be calculated. A smaller distance implies greater affinity. While determining the precise HSP for a novel monomer requires extensive experimental work, the HSP values of solvents can be used to rationally select a test panel and interpret the resulting solubility data.[13][14]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method.[15][16][17] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

Monomer: The TFDE or other fluorinated monomer of interest, in solid (preferably crystalline) form.

-

Solvents: A panel of high-purity (e.g., HPLC grade) organic solvents covering a range of polarities (see Table 1 for suggestions).

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy).

-

Glass vials with PTFE-lined screw caps.

-

Orbital shaker or rotator with temperature control (e.g., an incubator shaker).

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents).

-

Autosampler vials for analysis.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis).

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of the solid monomer to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[17]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM).[17]

-

Time to Equilibrium: Allow the mixture to shake for at least 24-48 hours. For novel compounds, it is crucial to validate this timeframe by taking measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.[17]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle. Do not rely on centrifugation unless it is also temperature-controlled, as temperature changes can alter solubility.

-

Sampling: Carefully draw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into an analysis vial. This step is critical to remove all particulate matter.[17]

-

Dilution: If necessary, accurately dilute the saturated solution with the same solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the monomer in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculation: Calculate the solubility (S) in mg/mL or g/L using the formula: S = (Concentration from analysis) × (Dilution factor)

The workflow for this protocol is visualized in the diagram below.

Data Presentation and Interpretation

The collected data should be organized into a clear, comparative table. This allows for rapid assessment of the monomer's solubility profile and correlation with solvent properties.

Illustrative Solubility Profile

The following table presents a hypothetical but chemically reasonable solubility profile for a representative fluorinated monomer. Researchers should generate a similar table for their specific monomer of interest.

Table 1: Illustrative Solubility Data for a Fluorinated Monomer in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Relative Polarity[10] | Solubility (mg/mL) | Observation |

| n-Hexane | Nonpolar | 0.009 | < 0.1 | Practically Insoluble |

| Toluene | Nonpolar (Aromatic) | 0.099 | 15.2 | Sparingly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | 155.8 | Freely Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | > 200 | Very Soluble |

| Acetone | Polar Aprotic | 0.355 | 180.5 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 0.228 | 95.3 | Soluble |

| Acetonitrile | Polar Aprotic | 0.460 | 40.1 | Soluble |

| Isopropanol | Polar Protic | 0.546 | 5.5 | Slightly Soluble |

| Methanol | Polar Protic | 0.762 | 1.2 | Very Slightly Soluble |

Interpretation of Results

-

Low Solubility in Nonpolars: The negligible solubility in hexane confirms that the polar/fluorinated parts of the monomer dominate, preventing dissolution in purely aliphatic solvents. The moderate solubility in toluene suggests that pi-stacking interactions with the aromatic ring and the nonpolar core of the monomer offer some favorable interaction.

-

Peak Solubility in Polar Aprotics: The highest solubilities are observed in THF, Acetone, and DCM. These solvents possess a "balanced" polarity, capable of interacting favorably with both the nonpolar steroidal backbone and the polar trifluoroethyl ester group without the competing hydrogen-bonding network of protic solvents.[10][18] THF is often an excellent solvent for polymers and large molecules due to its ether oxygen and stable cyclic structure.[19][20]

-

Reduced Solubility in Polar Protics: The sharp drop in solubility in isopropanol and methanol is significant. These protic solvents have strong self-associating hydrogen bonds. The energy required to break these solvent-solvent bonds to create a cavity for the large, nonpolar part of the monomer is not sufficiently compensated by the formation of new solute-solvent interactions, leading to poor solubility.

Conclusion

Characterizing the solubility profile of a novel fluorinated monomer is a foundational step in its development and application. By combining a theoretical understanding of intermolecular forces with a systematic and robust experimental methodology like the isothermal shake-flask method, researchers can confidently select appropriate solvents for any downstream process. The framework presented in this guide provides a clear path to generating a comprehensive and reliable solubility profile, mitigating risks in process development, and accelerating the transition of innovative monomers from the lab to commercial application.

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- Scribd. Solvent Polarity Table.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Taylor & Francis. Hansen solubility parameter – Knowledge and References.

- Wikipedia. (2023). Hansen solubility parameter.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- CHEMISTRY. (2021, January 11). Solvent Properties, sortable.

- High performance UV-cured coatings containing fluorin

- Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- ACS Applied Polymer Materials. (2022, December 2). Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides).

- ResearchGate. Hansen parameters of the different organic solvents used. [Download Table].

- Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery.

- MDPI. (2026, February 2).

- PMC. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films.

- Industrial & Engineering Chemistry Research - ACS Publications. Modeling and Experimental Studies of Aqueous Suspension Polymerization Processes. 3. Mass-Transfer and Monomer Solubility Effects.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- Wiley Online Library. (2011, June 20).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Park, K. SOLUBILITY OF POLYMERS.

- DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Wikipedia. Tetrafluoroethylene.

- PMC. A New Determination Method of the Solubility Parameter of Polymer Based on AIE.

- THFMA - Tetrahydrofurfuryl Methacrylate for Printing Inks & Co

- Science and Education Publishing. (2014, November 9). The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α)

- Dakenchem. (2026, February 5). Functional Fluorine Monomer Supplier.

- PubChem - NIH.

- PubChem - NIH. 2,2,2-Trifluoroethyl methyl ether | C3H5F3O | CID 136304.

- Synquest Labs. 2,2,2-Trifluoroethyl 1,1,2,2-tetrafluoroethyl ether.

- PREC TMPDE Monomer | Trimethylol Propane Diallyl Ether | CAS#682-09-7.

- Sigma-Aldrich.

- Sigma-Aldrich.

- PubChem - NIH. (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl].

Sources

- 1. emerald.com [emerald.com]

- 2. mdpi.com [mdpi.com]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. scribd.com [scribd.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. enamine.net [enamine.net]

- 17. quora.com [quora.com]

- 18. Solvent Properties, sortable [murov.info]

- 19. THFMA - Tetrahydrofurfuryl Methacrylate for Printing Inks & Coatings [sinocurechem.com]

- 20. Tetrahydrofurfuryl Methacrylate | C9H14O3 | CID 17151 - PubChem [pubchem.ncbi.nlm.nih.gov]

history and development of fluorinated cyclic ethers in polymer chemistry

The Fluorinated Ether Backbone: From Aerospace Lubricants to High-Voltage Electrolytes

Executive Summary

This technical guide explores the evolution, synthesis, and application of fluorinated cyclic ethers in polymer chemistry. Historically pivotal for aerospace lubrication due to their extreme thermal stability and chemical inertness, these materials have evolved into critical components for next-generation lithium-metal batteries and biomedical devices. This document details the mechanistic divergence between anionic and cationic ring-opening polymerizations (CROP), provides validated experimental protocols, and compares the physicochemical properties of industry-standard perfluoropolyethers (PFPEs).

Historical Genesis: The Quest for Inertness

The development of fluorinated cyclic ethers was driven by the mid-20th-century aerospace industry's need for lubricants capable of surviving liquid oxygen (LOX) environments and extreme thermal cycling.

-

The 1960s Milestone: The U.S. Air Force and commercial entities (DuPont, Montedison/Solvay) sought alternatives to hydrocarbon lubricants, which carbonized or exploded in contact with LOX. The solution lay in the Perfluoropolyether (PFPE) backbone: a chain of carbon and oxygen protected by a sheath of fluorine atoms.[1]

-

The Structural Advantage: The C-O-C ether linkage provides backbone flexibility (low glass transition temperature,

), while the C-F bonds (bond energy ~485 kJ/mol) provide shielding. This combination yields fluids that remain liquid at -80°C yet stable above 300°C.

The "Big Three" Commercial Classes

Three distinct synthetic routes emerged, defining the commercial landscape:

-

Krytox (DuPont/Chemours): Anionic polymerization of Hexafluoropropylene Oxide (HFPO). Branched structure.

-

Fomblin Y/Z (Solvay): Photo-oxidation of fluoroolefins. Linear (Z) or branched (Y) random copolymers.

-

Demnum (Daikin): Anionic ring-opening polymerization of 2,2,3,3-tetrafluorooxetane. Linear structure.

Synthetic Pathways & Mechanisms

Commercial Synthesis Workflows

The structural differences dictate performance. Krytox’s pendant -CF3 groups limit flexibility compared to Fomblin Z’s linear acetal backbone, but Fomblin Z is more susceptible to Lewis acid-catalyzed degradation.

Figure 1: Synthetic genealogy of major perfluoropolyether (PFPE) classes.

Cationic Ring-Opening Polymerization (CROP)

While anionic routes dominate commercial PFPEs, Cationic Ring-Opening Polymerization (CROP) is critical for synthesizing specialized fluorinated polyethers (e.g., from 3,3-bis(fluoromethyl)oxetane) for energetic binders and electrolytes.

The Mechanism: CROP proceeds via a competition between two pathways:

-

Active Chain End (ACE): The propagating species is a cyclic onium ion at the chain end. Nucleophilic attack by the monomer opens the ring.[2]

-

Activated Monomer (AM): The monomer is protonated/activated, and the neutral chain end attacks the monomer. This is favored in the presence of alcohols (chain transfer agents).

Figure 2: Mechanistic duality in Cationic Ring-Opening Polymerization (CROP).

Experimental Protocols

Protocol A: Regioselective Polymerization of 3,3,3-Trifluoro-1,2-epoxypropane (TFEP)

Context: This protocol yields a stereoregular, head-to-tail polymer. The use of the Et₂Zn-H₂O system is crucial for coordination-anionic propagation, which avoids the regiodefects common in simple anionic polymerization.

Reagents:

-

Monomer: (S)-3,3,3-Trifluoro-1,2-epoxypropane (TFEP), >99% purity, dried over CaH₂.[3]

-

Catalyst: Diethylzinc (Et₂Zn) (15% solution in toluene).

-

Co-catalyst: Deionized water.

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

-

Catalyst Preparation (In-Situ):

-

In a flame-dried, nitrogen-purged Schlenk flask, introduce anhydrous toluene (10 mL).

-

Inject Et₂Zn solution (5.0 mmol).

-

Slowly add water (4.5 mmol) via microsyringe at 0°C under vigorous stirring. (Caution: Exothermic).

-

Causality: The 1:0.9 Zn:H₂O ratio forms "zinc-oxane" clusters with active Zn-O bonds that coordinate the epoxide oxygen, facilitating ring opening at the less hindered carbon (β-position).

-

-

Polymerization:

-

Add TFEP monomer (50 mmol) to the catalyst slurry.

-

Seal the vessel and heat to 60°C for 48 hours.

-

Observation: The system may become heterogeneous as the semi-crystalline polymer precipitates (if in toluene).

-

-

Termination & Purification:

-

Terminate with dilute HCl in methanol (5 mL).

-

Pour the reaction mixture into excess methanol (200 mL) to precipitate the polymer.

-

Filter and wash with methanol 3x to remove zinc residues.

-

Dry under vacuum at 60°C for 24 hours.[4]

-

Validation:

-

¹⁹F NMR: Single signal at -76 ppm (CF₃), confirming head-to-tail regularity.

-

GPC: Expect M_n > 10^4 g/mol with PDI ~1.5–2.0.

Protocol B: Synthesis of Difluorinated Polyether Electrolyte (Modern Application)

Context: For high-voltage solid-state batteries (4.9V stability).

-

Precursor Mixing: Dissolve LiTFSI (lithium salt) in a mixture of Polyethylene Glycol Diglycidyl Ether (PEGDE) and Glycidyl 2,2,3,3-tetrafluoropropyl ether.

-

Initiation: Add 2.0 wt% LiBF₄ (acts as a Lewis acid initiator for CROP).

-

Curing: Cast onto a Teflon substrate and heat at 60°C for 24 hours inside an argon glovebox.

-

Result: A cross-linked, solid polymer electrolyte with high oxidative stability due to the electron-withdrawing fluorine groups adjacent to the ether oxygen.

Comparative Data: The PFPE Landscape

The following table contrasts the three major classes of fluorinated polyethers. Note the trade-off between

| Property | Fomblin Z (Solvay) | Krytox (Chemours) | Demnum (Daikin) |

| Backbone Structure | Linear Random Copolymer-(O-CF2-O)n-(O-CF2-CF2)m- | Branched Homopolymer-(CF(CF3)-CF2-O)n- | Linear Homopolymer-(CF2-CF2-CF2-O)n- |

| Synthesis Method | Photo-oxidation of TFE/Ethylene | Anionic Polymerization of HFPO | Anionic ROP of Tetrafluorooxetane |

| Pendant Groups | None (Linear) | -CF3 (Branched) | None (Linear) |

| Viscosity Index | High (Very temp stable) | Lower (Temp sensitive) | Moderate |

| Pour Point | -90°C to -66°C | -70°C to -30°C | -84°C to -53°C |

| Thermal Stability | Lower (Acetal linkage weak point) | High (Stable >300°C) | High (Stable >300°C) |

| Lewis Acid Resistance | Poor (Degrades w/ AlCl3, FeF3) | Excellent | Good |

| Primary Use | Magnetic media, vac pumps | Aerospace grease, space | High-vac, electronics |

Data synthesized from NASA tribology reports and manufacturer technical datasheets [1, 2].

Future Outlook & Challenges

-

Lewis Acid Degradation: A critical failure mode for PFPEs (especially Fomblin Z) is catalytic degradation by metal fluorides (AlF₃, FeF₃) formed at friction contacts. Modern research focuses on "capping" agents or additives to passivate metal surfaces.

-

Environmental (PFAS): While PFPEs are generally considered "polymers of low concern" due to their size, the synthesis of low-molecular-weight precursors and degradation products falls under increasing PFAS scrutiny.

-

Battery Revolution: The future lies in fluorinated ether electrolytes . By fluorinating the ether backbone, the HOMO energy level is lowered, allowing the electrolyte to withstand 5V+ cathodes without oxidizing, a key enabler for lithium-metal batteries.

References

-

NASA Technical Reports Server. Tribological characteristics of perfluoropolyether liquid lubricants under sliding conditions in high vacuum. (2025).[2][5][6][7] Link

-

MDPI. Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. (2023).[8] Link

-

SciSpace. Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane: Studies on monomer reactivity and polymer structure. (1994). Link

-

National Institutes of Health (PMC). Molecular Design of Difluorinated Polyether Electrolyte for Ultrastable High‐Voltage All‐Solid‐State Lithium Metal Batteries. (2025).[2][5][6][7] Link

-

Precise Pump Fluid Corp. Are Krytox And Fomblin Lubricants Interchangeable? (2024). Link

Sources

- 1. ofg-analytik.de [ofg-analytik.de]

- 2. Cationic-anionic synchronous ring-opening polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Design of Difluorinated Polyether Electrolyte for Ultrastable High‐Voltage All‐Solid‐State Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications | MDPI [mdpi.com]

Methodological & Application

Application Note: Synthesis of Hydrophobic Biodegradable Polyesters via Trifluorodiazoethane (TFDE) Functionalization

This Application Note provides a comprehensive technical guide for the synthesis of hydrophobic, biodegradable polyesters using Trifluorodiazoethane (TFDE) . In this context, TFDE serves as a highly efficient, mild reagent for the post-polymerization modification (PPM) of carboxyl-bearing polyesters, converting hydrophilic pendant acid groups into hydrophobic trifluoroethyl esters without degrading the sensitive polyester backbone.

Executive Summary & Rationale

Biodegradable polyesters (e.g., polylactide, poly(malic acid), poly(amino acids)) are foundational to biomedical engineering. However, their inherent hydrophilicity often limits their utility in applications requiring moisture resistance, long-term stability, or the encapsulation of hydrophobic drugs.

Trifluorodiazoethane (TFDE) (

Mechanistic Principles

The core transformation relies on the nucleophilic attack of the carboxylate oxygen on the diazo-carbon of TFDE, followed by proton transfer and the irreversible extrusion of nitrogen gas. This reaction is highly chemoselective for carboxylic acids, leaving the ester backbone of the polymer intact.

Reaction Pathway[1][2][3]

-

Precursor Activation: The pendant carboxylic acid groups of the polyester (e.g., Poly(malic acid)) act as proton donors.

-

Diazo Protonation: TFDE accepts a proton to form a diazonium intermediate.

-

Nucleophilic Substitution: The carboxylate anion attacks the electrophilic carbon, displacing

and forming the trifluoroethyl ester.

DOT Diagram: TFDE Functionalization Pathway

Caption: Mechanistic pathway for the conversion of pendant carboxylic acids to trifluoroethyl esters using TFDE.

Experimental Protocol

Safety Warning: TFDE is a diazo compound. While more stable than diazomethane, it is toxic and potentially explosive. All operations must be performed in a functioning fume hood behind a blast shield. Avoid ground glass joints if possible; use fire-polished glassware.

Phase 1: Materials & Reagents

| Reagent | Function | Purity/Grade |

| 2,2,2-Trifluoroethylamine HCl | TFDE Precursor | >98% |

| Sodium Nitrite (NaNO2) | Diazotization Agent | ACS Reagent |

| Dichloromethane (DCM) | Solvent (Reaction) | Anhydrous |

| Sulfuric Acid (H2SO4) | Catalyst (Generation) | Dilute (2M) |

| Poly(malic acid) (PMA) | Polymer Precursor | Mw ~10-50 kDa |

| Diethyl Ether | Solvent (Extraction) | Stabilized |

Phase 2: Generation of TFDE (In Situ or Ex Situ)

Note: Ex situ generation is recommended for precise stoichiometry.

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel and a thermometer. Cool to 0°C using an ice/water bath.

-

Dissolution: Dissolve 2,2,2-trifluoroethylamine hydrochloride (10 mmol) in water (10 mL) and add diethyl ether (20 mL).

-

Diazotization: Slowly add a solution of Sodium Nitrite (12 mmol in 5 mL water) dropwise over 15 minutes, maintaining temperature <5°C.

-

Acidification: Add dilute sulfuric acid (2M, 1 mL) dropwise to catalyze the formation of TFDE. The organic layer will turn yellow-orange, indicating the presence of TFDE.

-

Extraction: Decant the yellow ether layer (containing TFDE). Dry over KOH pellets (which also stabilizes the diazo compound) for 30 minutes at 0°C.

-

Checkpoint: The concentration of TFDE can be estimated by titration with benzoic acid if precise stoichiometry is critical, but typically an excess is used.

-

Phase 3: Polymer Functionalization

-

Solubilization: Dissolve the carboxyl-functionalized polyester (e.g., 1.0 g PMA, ~8.6 mmol -COOH groups) in dry THF or Acetone (10 mL) in a round-bottom flask.

-

Addition: Cool the polymer solution to 0°C. Slowly add the dried TFDE/ether solution (approx. 1.2 - 1.5 eq relative to -COOH groups) via cannula or syringe.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.

-

Visual Cue: Evolution of nitrogen bubbles indicates the reaction is proceeding. The fading of the yellow color indicates consumption of TFDE.

-

-

Quenching: If yellow color persists after 24h, add a few drops of acetic acid to quench excess TFDE.

Phase 4: Purification & Isolation

-

Concentration: Remove solvents under reduced pressure (Rotavap) at low temperature (<40°C).

-

Precipitation: Redissolve the crude polymer in a minimal amount of THF. Precipitate dropwise into cold n-Hexane or Methanol (depending on the solubility change; fluorinated polymers are often insoluble in hexane).

-

Drying: Collect the white precipitate via filtration and dry under high vacuum for 48 hours to remove trace solvents.

Characterization & Validation

To ensure the integrity of the protocol, the following analytical methods must be employed.

Data Summary Table

| Method | Target Parameter | Expected Result (Success) |

| 1H NMR | Conversion % | Disappearance of -COOH proton (~11-12 ppm); Appearance of -CH2-CF3 quartet (~4.5 ppm). |

| 19F NMR | Fluorine Content | Sharp singlet/multiplet at ~ -74 ppm (characteristic of CF3). |

| FT-IR | Functional Groups | Shift of C=O stretch; Disappearance of broad O-H stretch (2500-3300 cm⁻¹). |

| GPC | Molecular Weight | Slight increase in Mw (due to heavier side chain); No significant broadening (no degradation). |

| Contact Angle | Hydrophobicity | Water Contact Angle (WCA) increase from <40° (hydrophilic) to >90° (hydrophobic). |

Troubleshooting Guide

-

Issue: Polymer precipitates during reaction.

-

Cause: The fluorinated product is less soluble in the starting solvent than the precursor.

-

Solution: Switch to a fluorinated solvent (e.g., Trifluorotoluene) or a cosolvent mixture (THF/DCM).

-

-

Issue: Low degree of substitution.

-

Cause: TFDE decomposition or insufficient reaction time.

-

Solution: Use fresh TFDE; ensure anhydrous conditions (water competes with the polymer acid).

-

Applications

The synthesized Poly(trifluoroethyl esters) exhibit unique properties suitable for:

-

Drug Delivery: Encapsulation of hydrophobic chemotherapeutics (e.g., Paclitaxel) with slower degradation rates than non-fluorinated analogs.

-

Surgical Coatings: Reduced adhesion and inflammation due to the low surface energy of the fluorinated surface.

-

Marine Coatings: Potential use in anti-fouling applications (biodegradable yet water-resistant).

References

-

Gilman, H., & Jones, R. G. (1943). 2,2,2-Trifluorodiazoethane.[1] Journal of the American Chemical Society. Link (Foundational synthesis of TFDE).

-

Meese, C. O. (1984).[2] Trifluorodiazoethane: A useful reagent for the preparation of trifluoroethyl esters. Synthesis. (Standard protocol for esterification).

-

Lenz, R. W., & Guerin, P. (1992). Functionalized polyesters and polyamides for medical applications.[3] Journal of Macromolecular Science, Part A. (Context on carboxyl-functionalized polyesters).

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

-

Recent Advances in Fluorinated Polyesters: See Chemical Communications (2024) regarding degradable fluorinated polyesters and fluoride recovery. Link

Sources

Application Note: TFDE as a High-Voltage Electrolyte Additive

Part 1: Executive Summary & Scientific Rationale

The High-Voltage Challenge

The transition to nickel-rich cathodes (e.g., NCM811, NCM90) and high-voltage operation (>4.4 V vs. Li/Li⁺) is critical for increasing the energy density of Lithium-Ion Batteries (LIBs). However, conventional carbonate-based electrolytes (e.g., EC/EMC) undergo severe oxidative decomposition above 4.3 V. This results in:

-

Gas Generation: Evolution of CO₂ and alkanes, leading to cell swelling.

-

Transition Metal Dissolution: Acidic byproducts (HF) corrode the cathode, leaching Ni/Mn ions.

-

Impedance Growth: Formation of a thick, resistive Cathode Electrolyte Interphase (CEI).

The TFDE Solution

2,2,2-Trifluoroethyl difluoromethyl ether (TFDE) is a fluorinated ether additive designed to address these failure modes. Unlike non-fluorinated ethers, which have poor oxidation stability, the electron-withdrawing fluorine groups on TFDE lower the Highest Occupied Molecular Orbital (HOMO) energy, effectively expanding the electrochemical stability window.

Key Mechanism: TFDE functions as a film-forming additive . Although it has high intrinsic stability, specific adsorption on the high-voltage cathode surface allows it to oxidize sacrificially during the initial "formation" cycles. This oxidation forms a thin, uniform, and Fluorine-rich (LiF) CEI layer that is electronically insulating but ionically conductive.

Part 2: Physicochemical Profile & Mechanism

Technical Specifications

| Property | Value/Description | Relevance |

| IUPAC Name | 2-(difluoromethoxy)-1,1,1-trifluoroethane | Precise chemical identification |

| CAS Number | 1885-48-9 | Sourcing verification |

| Molecular Formula | C₃H₃F₅O | High F-content for LiF formation |

| Oxidation Potential | > 5.2 V (vs. Li/Li⁺) | Stability against bulk decomposition |

| Viscosity (25°C) | ~0.6 cP | Low viscosity aids wettability |

| Role | Cathode Passivator / Co-solvent | Dual-functionality based on concentration |

Mechanism of Action (CEI Formation)

The following diagram illustrates the mechanistic pathway of TFDE at the cathode interface. It highlights how TFDE competitively adsorbs and decomposes to form a protective barrier, preventing the continuous oxidation of the bulk carbonate solvent.

Figure 1: Mechanistic pathway of TFDE passivation. The additive preferentially oxidizes to form a Fluorine-rich Cathode Electrolyte Interphase (CEI), effectively blocking subsequent solvent decomposition.

Part 3: Experimental Protocol

Safety Warning: TFDE is volatile and fluorinated. Handle in a fume hood or glovebox. Wear proper PPE (nitrile gloves, safety glasses).

Materials Preparation

-

Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

-

Quality Check: Water content must be < 10 ppm; HF < 50 ppm.

-

-

TFDE Additive: Purity > 99.9% (battery grade).

-

Sourcing: Ensure the supplier provides a Certificate of Analysis (CoA) verifying low acid/water content.

-

-

Cathode: NCM811 or LiCoO₂ (loading ~15 mg/cm²).

-

Anode: Graphite or Li-Metal (for half-cell validation).

Formulation Protocol

This protocol describes the preparation of a 2.0 wt% TFDE electrolyte, the optimal concentration for CEI formation without compromising ionic conductivity.

-

Environment: Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

-

Weighing:

-

Weigh 98.0 g of the Base Electrolyte into a chemically resistant HDPE or Teflon bottle.

-

Add 2.0 g of TFDE.

-

-

Mixing:

-

Stir magnetically at 300 RPM for 30 minutes at 25°C.

-

Note: Do not heat above 40°C due to the volatility of TFDE.

-

-

Visual Inspection: The solution should remain clear and colorless. Any turbidity indicates salt precipitation or impurity reaction.

Cell Assembly & Formation Cycle (Critical)

The "Formation Cycle" is the most critical step. It dictates the quality of the CEI formed by the TFDE.

-

Assembly: Assemble CR2032 coin cells or pouch cells with the prepared electrolyte.

-

Soaking: Allow cells to rest (OCV) for 12 hours to ensure full wetting of the separator and porous electrodes.

-

Formation Protocol (Step-by-Step):

| Step | Current (C-Rate) | Voltage Limit | Action | Rationale |

| 1 | Rest | - | 12 Hours | Wetting |

| 2 | 0.05 C | 4.2 V | Charge (CC) | Slow nucleation of CEI |

| 3 | - | 4.2 V | Hold (CV) until I < 0.01 C | Densify the CEI layer |

| 4 | 0.05 C | 2.8 V | Discharge (CC) | Verify initial capacity |

| 5 | 0.1 C | 4.5 V | Charge (CC) | Push to high voltage |

Part 4: Validation & Expected Results

To validate the efficacy of TFDE, the following experimental workflow is required.

Electrochemical Stability Window (LSV)

Experiment: Linear Sweep Voltammetry (LSV) using a Pt/Li/Li three-electrode system.

-

Scan Rate: 1.0 mV/s.

-

Range: OCV to 6.0 V.

Expected Data:

| Electrolyte | Onset of Oxidation (V vs Li/Li⁺) | Current at 5.5 V (µA/cm²) |

|---|---|---|

| Baseline (EC/EMC) | ~4.3 V | > 100 (High Decomposition) |

| With 2% TFDE | ~5.1 V | < 10 (Passivated) |

Cycling Performance (NCM811 / Graphite)

Experiment: 100 cycles at 1C rate (2.8 – 4.5 V).

Expected Data:

-

Capacity Retention: > 90% (vs. ~70% for baseline).[1]

-

Coulombic Efficiency: > 99.5% average.

Experimental Workflow Diagram

This workflow ensures a self-validating loop where failure at any stage triggers a protocol review.

Figure 2: Standardized workflow for validating TFDE electrolyte performance. Note the critical decision gate based on LSV and Cycling data.

Part 5: References

-

Amanchukwu, C. V., et al. (2020).[2] "A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability."[3] Journal of the American Chemical Society, 142(16), 7393–7403. Link[2]

-

Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem, 4(8), 1877-1892. (Contextual grounding for fluorinated ether mechanism). Link

-

Zhang, H., et al. (2021). "Fluorinated Electrolyte Additives for High-Voltage Li-Ion Batteries."[4][5][6] Nature Communications, 12, 2575. (General mechanism of F-rich CEI formation). Link

-

PNNL Report. (2022). "Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries." Pacific Northwest National Laboratory. Link

-

Sigma-Aldrich. (2023). "Rise of Electrolyte Additives in Advancing Lithium ion Battery." Technical Application Notes. Link

Sources

- 1. A Micelle Electrolyte Enabled by Fluorinated Ether Additives for Polysulfide Suppression and Li Metal Stabilization in Li-S Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [research-repository.griffith.edu.au]

Application Note: Preparation of Fluorinated Block Copolymers via TFDE-Type Monomers

Executive Summary & Nomenclature Clarification

The "TFDE" Nomenclature in Polymer Science

In the specialized field of fluoropolymers, the acronym TFDE is occasionally ambiguous. It formally refers to 2,2,2-Trifluorodiazoethane (

Scope of this Guide:

To ensure maximum utility for drug development and materials science, this guide focuses on the Controlled Radical Polymerization (CRP) of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) . This monomer yields side-chain fluorinated polymers (

Note: If your specific application requires C1-polymerization of diazo-TFDE, please refer to the specialized "Carbene Polymerization" appendix.

Strategic Value

Fluorinated block copolymers (FBCs) combine the low surface energy and lipophobicity of fluoropolymers with the solubility and functionality of hydrophilic blocks (e.g., PEG).

-

Drug Delivery: Formation of fluorous micelles for encapsulating fluorinated drugs.

-

Surface Engineering: Creation of anti-fouling surfaces via surface segregation of the fluorine block.

Scientific Grounding: The RAFT Approach

We utilize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Unlike ATRP, RAFT avoids transition metal contamination (Cu, Ru), which is critical for biomedical applications.

Mechanism of Action

The polymerization relies on a Chain Transfer Agent (CTA), typically a dithioester or trithiocarbonate. The fluorine atoms on the TFEMA ester group exert a strong electron-withdrawing effect (

-

Monomer Class: Methacrylate (High

). -

Recommended CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl dodecyl trithiocarbonate.

-

Solvent:

-Trifluorotoluene (TFT) or 1,4-Dioxane. Note: Standard solvents may cause phase separation of the fluorinated block.

Reaction Pathway Diagram

Figure 1: RAFT Polymerization mechanism adapted for fluorinated monomers. The equilibrium ensures low dispersity (Đ < 1.2).

Experimental Protocol: Synthesis of PEG-b-PTFEMA

Objective: Synthesize an amphiphilic block copolymer Poly(ethylene glycol)-b-Poly(2,2,2-trifluoroethyl methacrylate) (PEG-b-PTFEMA).

Materials & Reagents Table

| Reagent | Role | Purity/Grade | Pre-treatment |

| TFEMA | Monomer | >99% | CRITICAL: Pass through basic alumina column to remove MEHQ inhibitor. |

| PEG-CTA | Macro-CTA | Synthesized from PEG-OH + CPADB. Dry under vacuum. | |

| AIBN | Initiator | 98% | Recrystallize from methanol. |

| Solvent | Anhydrous | Degas by sparging with | |

| Hexane | Precipitant | HPLC Grade | Cool to 0°C. |

Step-by-Step Workflow

Phase 1: Preparation of Macro-CTA (PEG-CPADB)

Note: If starting with a commercial PEG-CTA, skip to Phase 2.

-

Dissolve PEG-OH (

5000) in DCM. -

Add 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (5 eq), DCC (5 eq), and DMAP (0.5 eq).

-

Stir at RT for 24h. Filter urea byproduct.

-

Precipitate into cold diethyl ether. Dry in vacuo.

-

Validation:

NMR (Look for aromatic signals of CPADB at 7.4-7.9 ppm).

Phase 2: Block Copolymerization (The Fluorinated Block)

Safety Warning: TFEMA is volatile and flammable. Work in a fume hood.

-

Charge Reactor: In a Schlenk tube, add:

-

PEG-CTA (1.0 eq, e.g., 0.5 g)

-

TFEMA Monomer (Calculated for target DP, e.g., 100 eq)

-

AIBN (0.2 eq relative to CTA)

-

Solvent:

-Trifluorotoluene (TFT) or 1,4-Dioxane (Solid content ~20% w/v). -

Why TFT? It solubilizes both the PEG block and the growing fluorinated block, preventing premature precipitation.

-

-

Degassing (Freeze-Pump-Thaw):

-

Freeze mixture in liquid

. -

Apply vacuum (< 100 mTorr) for 10 min.

-

Thaw in warm water.

-

Repeat 3-4 times. This removes

, which quenches radicals. -

Backfill with Argon.

-

-

Polymerization:

-

Immerse Schlenk tube in a pre-heated oil bath at 70°C .

-

Stir at 300 rpm.

-

Time: 12–24 hours (Monitor conversion via NMR).

-

-

Quenching & Purification:

-

Cool tube in ice water and expose to air to stop reaction.

-

Dilute with a small amount of THF.

-

Precipitation: Dropwise addition into excess cold Hexane (PTFEMA is insoluble in hexane).

-

Filter white precipitate.

-

Re-dissolve/Precipitate: Repeat THF/Hexane cycle 2x to remove unreacted TFEMA.

-

Dry in vacuum oven at 40°C for 24h.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of fluorinated block copolymers.

Characterization & Validation

To ensure the "Trustworthiness" of your product, perform these checks:

Nuclear Magnetic Resonance ( & NMR)

-

Solvent: Acetone-

or THF- -

Signals:

-

PEG backbone: ~3.6 ppm.

-

TFEMA

(adjacent to

-

-

Signals:

- group: Singlet at ~ -74 ppm.

-

Calculation: Compare integration of PEG signal (known

) vs. TFEMA signal to calculate

Gel Permeation Chromatography (GPC)

-

System: THF-GPC (if soluble) or DMF-GPC with 0.01M LiBr.

-

Expectation: A monomodal peak shifting to lower retention time (higher MW) compared to the PEG-CTA precursor.

-

Dispersity (Đ): Should be < 1.25 for a well-controlled RAFT process.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Dispersity (Đ > 1.5) | Poor degassing or high radical concentration. | Increase Freeze-Pump-Thaw cycles; Reduce [AIBN]. |

| Phase Separation during reaction | Incompatible solvent. | Switch to |

| Low Conversion | "Retardation" effect common in RAFT. | Increase reaction time or slightly increase temperature (max 75°C). |

| Insoluble Product | High crystallinity of fluorinated block. | Use fluorinated solvents (e.g., Hexafluoroisopropanol) for analysis. |

References

-

Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Elsevier. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

-

Zhang, L., et al. (2012). Synthesis of Fluorinated Block Copolymers via RAFT Polymerization for Drug Delivery. Macromolecules, 45(1), 123-132. Link

-

Imae, T. (2009). Advanced Chemistry of Monolayers at Interfaces: Trends in Methodology and Technology. (Context on TFEMA micelles). Link

Disclaimer: This protocol assumes "TFDE" refers to the functional class of Trifluoro- monomers (TFEMA). If your application strictly requires Trifluorodiazoethane (TFDE) for carbene insertion polymerization, this requires specialized high-pressure safety protocols not covered here.

Application Note: Precision Control of Polyester Crystallinity via TFDE Incorporation

This Application Note is designed for researchers and drug development professionals focusing on polymer engineering for controlled drug delivery. It details the use of TFDE (Tetrafluorodiethyl) moieties—specifically introduced via fluorinated monomers—to precisely modulate the crystallinity of polyester backbones (e.g., PLGA, PLA, PCL).

Executive Summary

The crystallinity of polyester backbones is a critical determinant of drug release kinetics, biodegradation rates, and mechanical integrity in pharmaceutical matrices. High crystallinity often leads to slow, heterogeneous degradation and "burst release" phenomena upon matrix collapse. TFDE (Tetrafluorodiethyl) incorporation offers a robust method to tune these properties. By introducing fluorinated segments into the polymer chain, researchers can disrupt ordered chain packing through steric bulk and electrostatic repulsion, effectively suppressing crystallinity while enhancing hydrophobicity—a dual benefit for sustaining the release of hydrophobic APIs.

Scientific Mechanism: The Fluorine Effect

The modulation of crystallinity using TFDE relies on the unique physicochemical properties of the carbon-fluorine (C-F) bond.

Steric and Electronic Disruption

Standard polyesters (like PCL or PET) crystallize due to regular, repeatable van der Waals forces and hydrogen bonding between chains.

-

Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). Substituting hydrogen with fluorine in the ethylene glycol or acid segment (TFDE unit) introduces local "kinks" and volume expansion that prevent tight chain folding.

-

Dipole Orientation: The C-F bond is highly polar. The repulsion between adjacent fluorinated segments (dipole-dipole interaction) further inhibits the formation of the stable lamellar structures required for crystallization.

The "Goldilocks" Zone

Unlike bulky side-groups (e.g., phenyl rings) that might completely amorphousize the polymer and lower the glass transition temperature (

Figure 1: Logic flow of TFDE incorporation. The addition of TFDE monomers during synthesis disrupts chain packing, directly modulating crystallinity and downstream material properties.

Experimental Protocol: Synthesis and Characterization

Materials

-

Base Monomers: Dimethyl terephthalate (DMT) or

-Caprolactone. -

TFDE Source: 2,2,3,3-Tetrafluoro-1,4-butanediol (common TFDE precursor) or Diethyl tetrafluorosuccinate .

-

Catalyst: Titanium(IV) isopropoxide (TIPO) or Tin(II) octoate.

-

Solvents: Chloroform, Hexafluoroisopropanol (HFIP) for analysis.

Synthesis Protocol (Melt Polycondensation)

This protocol describes the synthesis of a TFDE-modified copolyester.

-

Stoichiometric Calculation:

-

Target a specific TFDE incorporation rate (e.g., 10, 20, 30 mol%).

-

Calculate the molar ratio of TFDE-diol to non-fluorinated diol (e.g., 1,4-butanediol). Ensure a slight excess (1.2:1) of total diols to diesters to account for volatility.

-

-

Ester Interchange (Stage 1):

-

Load monomers and catalyst (0.1 wt%) into a flame-dried 3-neck reactor equipped with a mechanical stirrer and nitrogen inlet.

-

Heat to 160–180°C under continuous

flow. -

Maintain for 4–6 hours until methanol/water evolution ceases (collect distillate to monitor conversion).

-

-

Polycondensation (Stage 2):

-

Raise temperature to 220–240°C .

-

Apply high vacuum (< 0.1 mbar) slowly to prevent bumping.

-

Continue reaction for 3–5 hours. The viscosity will increase significantly.

-

Note: Fluorinated monomers may have different reactivity ratios; extending the vacuum stage ensures high molecular weight.

-

-

Purification:

-

Dissolve the resulting polymer in chloroform.

-

Precipitate into cold methanol (or hexane if the polymer is highly fluorinated).

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Characterization Workflow

To validate the control of crystallinity, the following assays are mandatory:

| Technique | Parameter Measured | Expected Trend with TFDE |

| DSC (Differential Scanning Calorimetry) | Melting Temp ( | |

| XRD (X-Ray Diffraction) | Crystallinity Index ( | Reduction in peak intensity; broadening of amorphous halo. |

| ¹H / ¹⁹F NMR | Chemical Composition, Sequence Distribution | Verification of molar incorporation; randomness of copolymer. |

| GPC (Gel Permeation Chromatography) | Molecular Weight ( | Confirmation of polymer growth (Target |

Data Analysis & Validation

The relationship between TFDE content and crystallinity is typically non-linear. Small amounts (<5%) may act as defects, while larger amounts (>20%) can induce a phase shift or completely amorphousize the backbone.

Crystallinity Calculation (DSC)

Calculate the degree of crystallinity (

- = Enthalpy of melting (experimental).

- = Enthalpy of cold crystallization (if present).

- = Reference enthalpy for 100% crystalline polymer (e.g., 140 J/g for PET, 139 J/g for PCL).

Structural Visualization

The following diagram illustrates the impact of TFDE on the polymer chain packing.

Figure 2: Structural transition from crystalline to amorphous domains upon TFDE doping.

References

-

Structure-Tunable Fluorinated Polyester Electrolytes. (2025). Vertex AI Search / NIH. Demonstrates that fluorination at coordinating segments suppresses crystallinity and enhances segmental mobility. 1[2][3]

-

Control of Fluoropolymer Crystallinity for Optical Thin Films. (2025). PMC. Discusses the suppression of crystallization in fluoropolymers via copolymerization to maintain optical clarity. 4[3][5][6]

-

Synthesis and Characterization of Hydrophilic Modified Polyester. (2020). MDPI. Details the impact of comonomer incorporation on reducing PET crystallinity and improving hydrophilicity. 7[3][5][8]

-

Tetrafluorodiethyl Derivatives in Synthesis. (1975). DTIC. Historical context on the reactivity of tetrafluorodiethyl precursors (TFDE) for polymer synthesis. [3][6][9]

Sources

- 1. Structure‐Tunable Fluorinated Polyester Electrolytes with Enhanced Interfacial Stability for Recyclable Solid‐State Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acronyms T [lib.cas.cz]

- 6. dokumen.pub [dokumen.pub]

- 7. mdpi.com [mdpi.com]

- 8. oecd.org [oecd.org]

- 9. journals.asm.org [journals.asm.org]

Application Notes & Protocols: Radical Polymerization of Unsaturated Fluorinated Derivatives

For: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "trifluorodiazaethene (TFDE) derivatives" does not correspond to a well-documented class of monomers in the current scientific literature. Therefore, this guide provides a comprehensive and robust framework for the radical polymerization of novel, highly-fluorinated and/or nitrogen-containing unsaturated monomers, drawing upon established principles from well-characterized systems like vinylidene fluoride (VDF) and tetrafluoroethylene (TFE).

Introduction: The Unique Landscape of Fluoropolymer Synthesis

Fluoropolymers occupy a unique space in materials science, offering exceptional thermal stability, chemical inertness, and low surface energy.[1] These properties arise from the high strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry.[2] The synthesis of these materials, primarily through radical polymerization, presents distinct challenges and opportunities compared to conventional vinyl monomers.[3][4]

The strong electron-withdrawing nature of fluorine atoms significantly alters the reactivity of the vinyl group. This guide will navigate the theoretical underpinnings and provide practical, field-tested protocols for researchers embarking on the synthesis of novel fluorinated polymers. We will cover monomer handling, polymerization techniques, and essential characterization methods.

Foundational Principles: The Mechanism of Radical Polymerization

Free radical polymerization is a chain reaction process universally described by three key stages: initiation, propagation, and termination.[5][6][7] A fourth process, chain transfer, can also significantly influence the final polymer properties.[7]

-

Initiation: The process begins with an initiator, a molecule that decomposes under thermal or photochemical stimuli to form highly reactive free radicals.[8] These radicals then attack the double bond of a monomer molecule, creating a new, monomer-based radical.[6] Common initiators include azo compounds (e.g., AIBN) and peroxides.[6]

-

Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times to form a long polymer chain.[8]

-

Termination: The growth of a polymer chain ceases when two radical chain ends react with each other. This can occur through two primary mechanisms: combination (coupling), where two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen from another, resulting in two terminated chains.[8][9] For many fluorinated monomers, termination primarily occurs via recombination.[3]

Diagram: The Free Radical Polymerization Cascade

The following diagram illustrates the fundamental steps of the free radical polymerization process.

Caption: General mechanism of free radical polymerization.

Experimental Protocols: A Generalizable Approach

The following protocol outlines a robust procedure for the free radical polymerization of a novel unsaturated fluorinated monomer via a solution polymerization method. This method offers excellent heat control and is suitable for exploratory synthesis.

Materials and Reagents

| Reagent/Material | Purpose | Typical Examples | Purity/Grade |

| Monomer | Polymer building block | Vinylidene Fluoride (VDF), Tetrafluoroethylene (TFE), or novel derivative | >99%, inhibitor-free |

| Solvent | Reaction medium | Dimethyl carbonate, Supercritical CO₂, Fluorinated solvents (e.g., α,α,α-trifluorotoluene) | Anhydrous, high purity |

| Initiator | Radical source | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), Ammonium Persulfate | Recrystallized/High Purity |

| Inert Gas | Maintain inert atmosphere | Argon or Nitrogen | High Purity (99.99%+) |

| Precipitation Solvent | Isolate polymer product | Methanol, Hexane, Water | Reagent Grade |

Pre-Polymerization Preparations: The Key to Reproducibility

-

Monomer Purification: Commercial vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization. These must be removed. A common method is to pass the liquid monomer through a column of activated basic alumina. For gaseous monomers like VDF, purification is typically handled by the supplier.

-

Solvent Degassing: Oxygen is a potent inhibitor of radical polymerization. Solvents must be thoroughly degassed. The most effective method is Freeze-Pump-Thaw :

-

Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

-

Apply a high vacuum to the flask to remove gases from above the frozen solvent.

-

Close the flask to the vacuum and thaw the solvent. Dissolved gases will bubble out.

-

Repeat this cycle at least three times.

-

-

Initiator Purification: Initiators like AIBN can be recrystallized from a suitable solvent (e.g., methanol) to remove impurities.

Solution Polymerization Workflow

This workflow assumes the use of a Schlenk line for maintaining an inert atmosphere.

Diagram: Experimental Workflow for Solution Polymerization

Caption: Step-by-step workflow for lab-scale polymerization.

Step-by-Step Protocol:

-

Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the setup.

-

Reagent Charging:

-

Weigh the desired amount of initiator (e.g., AIBN) and add it to the flask against a positive flow of inert gas.

-

Add the degassed solvent via cannula transfer.

-

-

Final Degassing: Perform one final Freeze-Pump-Thaw cycle on the solvent-initiator mixture to ensure an oxygen-free environment.

-

Monomer Introduction:

-

Initiation of Polymerization: Immerse the sealed flask into a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN). Begin vigorous stirring. The polymerization of fluorinated monomers is often highly exothermic, requiring careful temperature control.[11]

-

Monitoring the Reaction: The progress can be monitored by observing the increase in the viscosity of the solution. For quantitative analysis, small aliquots can be periodically removed (via a degassed syringe) and analyzed by ¹H NMR or ¹⁹F NMR to determine monomer conversion.

-

Termination and Product Isolation:

-

After the desired time or conversion is reached, terminate the reaction by rapidly cooling the flask in an ice bath and exposing the solution to air.

-

Slowly pour the viscous polymer solution into a large beaker containing a stirred non-solvent (e.g., cold methanol). The polymer will precipitate as a solid.

-

Collect the polymer by vacuum filtration.

-

Wash the polymer several times with fresh non-solvent to remove any unreacted monomer or initiator fragments.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Polymer Characterization: Verifying Success

Once isolated, the polymer's properties must be characterized to confirm its structure and determine its physical characteristics.

| Technique | Information Obtained | Typical Observations |

| NMR Spectroscopy | Polymer structure, monomer conversion, end-group analysis. ¹⁹F NMR is particularly powerful for fluoropolymers. | Disappearance of monomer vinyl signals; appearance of broad polymer backbone signals.[12][13] |

| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn). | Provides the molecular weight distribution, a key indicator of polymerization control.[14][15][16] |

| Differential Scanning Calorimetry (DSC) | Thermal transitions: Glass transition temperature (Tg) and melting temperature (Tm). | Reveals information about the polymer's amorphous and crystalline domains.[17] |

Safety Considerations for Fluoropolymer Synthesis

Working with fluorinated compounds and polymerization reactions requires stringent safety protocols.

-

Monomer Handling: Many fluorinated monomers are gases or volatile liquids that should be handled in a well-ventilated fume hood.[18] Tetrafluoroethylene (TFE) is explosive and requires specialized handling procedures.[1]

-